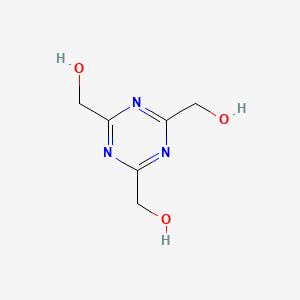

2,4,6-Trihydroxymethyl-s-triazine

Description

Overview of 2,4,6-Trihydroxymethyl-s-triazine as a Versatile Synthetic Building Block and its Position within Triazine Chemistry

Within the vast family of s-triazine derivatives, this compound stands out as a particularly useful and versatile synthetic building block. This compound features three hydroxymethyl (-CH2OH) groups attached to the triazine core, offering multiple reactive sites for further chemical transformations.

The synthesis of this compound typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and inexpensive precursor. nih.govmdpi.com The chlorine atoms are sequentially substituted by hydroxymethyl groups under controlled conditions.

The three hydroxyl groups of this compound are its key feature, enabling its use in a variety of polymerization and crosslinking reactions. These groups can react with isocyanates to form polyurethanes, with acids or anhydrides to form polyesters, and can undergo etherification reactions. This trifunctionality allows for the creation of highly crosslinked three-dimensional polymer networks, imparting desirable properties such as thermal stability and mechanical strength to the resulting materials.

The presence of the nitrogen-rich triazine ring also contributes to properties like flame retardancy and improved adhesion in various polymer systems. Its symmetrical structure can lead to the formation of well-ordered materials.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 35045-13-7 |

| Molecular Formula | C6H9N3O3 |

| Molecular Weight | 171.15 g/mol |

| IUPAC Name | (4,6-bis(hydroxymethyl)-1,3,5-triazin-2-yl)methanol |

Data sourced from

In essence, this compound serves as a crucial link between the foundational chemistry of s-triazines and the fabrication of high-performance materials. Its unique combination of a stable aromatic core and reactive functional groups ensures its continued importance in academic and industrial research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

35045-13-7 |

|---|---|

Molecular Formula |

C6H9N3O3 |

Molecular Weight |

171.15 g/mol |

IUPAC Name |

[4,6-bis(hydroxymethyl)-1,3,5-triazin-2-yl]methanol |

InChI |

InChI=1S/C6H9N3O3/c10-1-4-7-5(2-11)9-6(3-12)8-4/h10-12H,1-3H2 |

InChI Key |

KCUIKRQEXXDCNA-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=NC(=NC(=N1)CO)CO)O |

Origin of Product |

United States |

Chemical Transformations and Functionalization of 2,4,6 Trihydroxymethyl S Triazine

Chemical Reactivity of Hydroxyl Functional Groups

The hydroxyl (-CH₂OH) groups of 2,4,6-trihydroxymethyl-s-triazine are amenable to a range of chemical reactions typical of primary alcohols, such as etherification, esterification, and oxidation. These transformations allow for the introduction of diverse functionalities, thereby modifying the physicochemical properties of the parent molecule.

Etherification and Esterification: The hydroxyl groups can undergo etherification by reaction with alkyl halides or other suitable alkylating agents in the presence of a base. Similarly, esterification can be achieved by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides. For instance, the reaction with an alkyl halide in the presence of a base like potassium carbonate is a known method for producing ether derivatives of similar triazine compounds. google.com The 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) derivative has been utilized in ester synthesis, highlighting the applicability of such reactions to the triazine core. researchgate.net

Oxidation: The primary hydroxyl groups of this compound can be oxidized to form the corresponding aldehydes or carboxylic acids. At elevated temperatures, partial oxidation of the hydroxymethyl groups to carboxylates can occur. This transformation is significant as it introduces acidic functionalities to the triazine ring, which can be further utilized for conjugation or to alter the solubility and coordination properties of the molecule.

Design Principles for Tailored Molecular Architectures through Further Derivatization

The s-triazine core provides a robust and tunable platform for the design of molecules with specific functions. The key principle lies in the sequential and controlled substitution of the functional groups on the triazine ring. mdpi.comnih.gov While this compound is a symmetrically trisubstituted molecule, its derivatization can lead to both symmetric and asymmetric architectures.

The reactivity of the triazine ring decreases with each successive substitution, which allows for a degree of control over the derivatization process. mdpi.com By carefully selecting reaction conditions and stoichiometry, it is possible to selectively modify one, two, or all three of the hydroxyl groups. This stepwise approach enables the introduction of different functionalities onto the same triazine core, leading to multifunctional molecules with tailored properties. For example, by employing different nucleophiles, a variety of substituents such as alkyl, aromatic, chiral, and achiral hydroxyalkyl, ester, and imidazole (B134444) groups can be incorporated. researchgate.netmdpi.comnih.gov

This controlled derivatization is crucial for applications where specific spatial arrangements of functional groups are required, such as in the development of materials with unique binding properties or in the construction of complex supramolecular assemblies. mdpi.com

Synthesis of Hybrid Compounds and Bioconjugates

The s-triazine scaffold is a privileged structure in medicinal chemistry and materials science, often serving as the core for the synthesis of hybrid compounds and bioconjugates. mdpi.comnih.gov The hydroxyl groups of this compound can be activated or converted to other functional groups to facilitate conjugation with other molecules, including biomolecules.

For instance, the hydroxyl groups can be converted to leaving groups, such as tosylates or halides, to enable nucleophilic substitution with amines, thiols, or other moieties present on biomolecules like peptides or proteins. mdpi.com This approach allows for the creation of bioconjugates where the triazine core acts as a multivalent scaffold, presenting multiple copies of a bioactive molecule.

Furthermore, the triazine core has been used to create hybrid materials. For example, s-triazine derivatives have been incorporated into polymers and dendrimers. mdpi.comnih.gov The ability to introduce various functional groups onto the triazine ring allows for the synthesis of materials with tailored properties for applications such as drug delivery systems. mdpi.comnih.gov The synthesis of 1,3,5-tris-(8-aralkyl amido/imido-alkyl-7-hydroxy-4-methyl-2-oxo-quinolinyl)-2,4,6-hexahydro-s-triazines demonstrates the integration of the s-triazine core into more complex heterocyclic systems with potential biological activity. researchgate.net

Coordination Chemistry and Supramolecular Assemblies of 2,4,6 Trihydroxymethyl S Triazine and Its Derivatives

Ligand Design and Metal Ion Complexation Strategies

The design of ligands based on 2,4,6-trihydroxymethyl-s-triazine and its derivatives is pivotal for achieving specific metal ion complexation and constructing desired supramolecular architectures. The presence of multiple donor atoms, including the nitrogen atoms of the triazine ring and the oxygen atoms of the hydroxymethyl groups, allows for a variety of coordination modes.

Derivatives of s-triazine are recognized for their ability to act as multidentate ligands, forming stable complexes with a range of metal ions. researchgate.nettcarts.inresearchgate.net For instance, 2,4,6-tris(2-pyridyl)-s-triazine (tpt), a well-studied derivative, functions as a tridentate NNN donor, creating two five-membered metallocycles with metal ions. nih.govresearchgate.net The coordination versatility of these ligands facilitates the synthesis of mononuclear, dinuclear, and even heptanuclear metal complexes. nih.gov

Strategies for metal ion complexation often involve controlling the reaction conditions, such as solvent and temperature, to direct the coordination geometry. The choice of the metal precursor also plays a crucial role. For example, the reaction of 'tpt' with different iron(III) or manganese(II) precursors leads to a variety of complex structures. nih.gov The inherent planarity and the number of donor sites in the triazine ligand—categorized as major, middle, and minor depending on the number of coordinating nitrogen atoms—can be exploited to form complexes with both cations and anions. researchgate.net

Synthesis and Structural Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers involving this compound derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.netnih.gov The resulting products are then characterized using a suite of analytical techniques to elucidate their structure and properties.

Synthesis: The synthesis of these complexes is often achieved through self-assembly methods. For example, a novel sodium(I) coordination complex was synthesized using 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine (bpmt) as a pincer ligand. mdpi.com Similarly, transition metal complexes of other s-triazine derivatives have been prepared by reacting the ligand with metal chlorides in an alcoholic medium. nih.govresearchgate.net The stoichiometry of the reactants, typically the metal-to-ligand ratio, is a critical parameter that influences the final structure of the complex, which can range from 1:1, 1:2, 2:1, to 3:2 metal-to-ligand ratios. researchgate.net

Structural Characterization: Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within the metal complexes. nih.govmdpi.com This method has revealed various coordination geometries, including distorted octahedral, tetrahedral, and square planar arrangements. researchgate.netnih.govmdpi.com

Spectroscopic techniques are also essential for characterization.

Infrared (IR) spectroscopy helps in identifying the coordination sites by observing shifts in the vibrational frequencies of the functional groups upon complexation. tcarts.inresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the structure of the ligand and its complexes in solution. researchgate.net

UV-Visible spectroscopy is used to study the electronic transitions within the complexes and can help in determining their geometry. researchgate.netresearchgate.net

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the complexes. researchgate.netresearchgate.net

Magnetic susceptibility measurements are used to determine the magnetic properties of the complexes, which can provide insights into the oxidation state and spin state of the metal ions. researchgate.netnih.gov

Table 1: Examples of Metal Complexes with s-Triazine Derivatives and their Characterization

| Ligand | Metal Ion(s) | Resulting Complex/Polymer | Coordination Geometry | Characterization Techniques |

|---|---|---|---|---|

| 2,4,6-tris(hydrazino)-s-triazine (THSTZ) | Co(II), Ni(II), Cu(I), Zn(II) | Metal complexes with 1:1, 3:2, 2:1, and 1:1 metal-to-ligand ratios respectively. researchgate.net | Tetrahedral and Octahedral. researchgate.net | Elemental analysis, MS, NMR, IR, UV-Vis, Magnetic susceptibility, Thermal analysis. researchgate.net |

| 2,4,6-tris(2-pyridyl)-s-triazine (tpt) | Fe(III), Mn(II) | Mononuclear, dinuclear, and heptanuclear complexes. nih.gov | Tridentate NNN donor forming two five-membered metallocycles. nih.gov | Single-crystal X-ray diffraction, Magnetic susceptibility. nih.gov |

| 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine (bpmt) | Na(I) | [Na(bpmt)₂][AuCl₄] | Distorted octahedral. mdpi.com | Single-crystal X-ray diffraction. mdpi.com |

Exploration of Supramolecular Self-Assembly Mechanisms

Supramolecular self-assembly is a process where molecules spontaneously organize into well-defined, larger structures through non-covalent interactions. nih.gov For this compound and its derivatives, self-assembly is driven by a combination of factors, including coordination bonds and hydrogen bonding.

The directional and predictable nature of metal-ligand coordination is a key principle in the self-assembly of these supramolecular ensembles. nih.gov The geometry of the ligand and the coordination preference of the metal ion dictate the final architecture of the assembly. For instance, the use of 90° cis-blocked palladium(II) acceptors with ditopic ligands containing pyridyl and pyrazolyl arms can lead to the formation of researchgate.netcatenanes or molecular rhomboids, depending on the length of the bridging ligand. nih.gov

Furthermore, phototriggered supramolecular assembly has been explored as a method to control the self-assembly process. nih.gov This involves using a photoremovable protecting group to block a functional group responsible for assembly. Upon light irradiation, the protecting group is removed, initiating the self-assembly in a controlled manner. nih.gov For example, peptide-based amphiphilic systems equipped with a photoresponsive ortho-nitrobenzyl unit have been shown to self-assemble into complex helical fibers upon UV light irradiation. nih.gov

The formation of interpenetrating networks is another facet of supramolecular assembly. The strength of the metal-nitrogen bond can influence the formation of such structures, with stronger bonds, as seen with platinum, favoring the formation of stable catenanes. nih.gov

Role of Hydrogen Bonding Networks in Supramolecular Architectures

Hydrogen bonding plays a crucial and often dominant role in directing the self-assembly of supramolecular architectures from s-triazine derivatives. rsc.org These interactions, which are directional and specific, can lead to the formation of intricate and stable networks. rsc.org

In the case of 2,4,6-tri(o-hydroxyaryl)-1,3,5-triazines, intramolecular hydrogen bonds between the hydroxyl groups and the triazine ring nitrogen atoms lead to planarization of the molecule. researchgate.netnih.gov This enhanced planarity facilitates π-stacking interactions, which in turn promotes the formation of columnar structures. researchgate.net The strength of these intramolecular hydrogen bonds has been confirmed by X-ray crystallography, IR, and NMR spectroscopy. researchgate.net

Hydrogen bonding is also a key factor in the formation of more complex supramolecular structures. For instance, the self-assembly of energetic materials can be guided by tetraamino-driven hydrogen-bonding networks, leading to selective encapsulation and specific stacking modes. rsc.org

Table 2: Chemical Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 2,4,6-tris(2-pyridyl)-s-triazine | tpt |

| 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine | bpmt |

| 2,4,6-tris(hydrazino)-s-triazine | THSTZ |

| 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | |

| 2,4,6-tri(o-hydroxyaryl)-1,3,5-triazines | |

| 2,5,6,9-tetraamino-pyrazino[2,3-d]pyridazine | TPP |

| N-(4-pyridinyl)isonicotinamide | |

| ortho-nitrobenzyl | ONB |

| Cyanuric chloride | |

| Sodium carbonate | |

| 2-methylthio-4-azido-6-isopropylamino-s-triazine | aziprotryn, AZP |

| 2,4-dihydrazino-(R)-s-triazine | |

| o-vanillin | |

| 2,4-Bis(2-hydroxy-3-methoxybenzylidenehydrazino)-6-amino-s-triazine | L3 |

| Uranyl acetate (B1210297) | |

| Uranyl nitrate | |

| 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine | TEPT |

| 2,4,6-tris(4-nitrophenoxy)-1,3,5-triazine | |

| 2,4,6-tri(2,4-dihydroxyphenyl)-1,3,5-triazine | |

| 2,4,6-trihydroxybenzoic acid | H₄thba |

| 4-Hydroxybenzoic acid | H₂hba |

| 2-amino-5-mercapto-1,3,4-thiadiazole-2-thiol | |

| 2-phenylamino-4,6-dichloro-1,3,5-triazine | |

| 4,6-bis(5-mercapto-1,3,4-thiadiazol-amine)2-phenylamino-1,3,5-triazine | BMTDT |

| 1-butyl-3-methylimidazolium hydrogen sulfate | [BMIM][HSO₄] |

| 2,4-diphenyl-6-(2'-hydroxy-4'-methoxyphenyl)-1,3,5-triazine | M-OH-P |

| 2-(2'-hydroxy-5'-methylphenyl)benzotriazole | Tinuvin P |

| 2-(4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine | M-H-P |

| 2-(4-hexoxy-2-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine | H-MeO-P |

Applications in Advanced Materials Science

Utilization as Monomers and Cross-linking Agents in Polymer Science

Derivatives of s-triazine are instrumental as monomers and cross-linking agents in polymer science. Their unique chemical structure allows for the creation of highly durable and functional polymer networks.

Certain triazine derivatives, such as 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, have been identified as versatile and high-performance photoinitiators. rsc.org These compounds are effective for free radical polymerization of (meth)acrylates when exposed to near UV or visible LED light. rsc.orgresearchgate.net Their efficacy can be further enhanced when used in combination with additives like amines, iodonium (B1229267) salts, or N-vinylcarbazole. rsc.orgresearchgate.net Research has shown that these photoinitiating systems can surpass the performance of well-established commercial photoinitiators under certain conditions. rsc.orgresearchgate.net For instance, the combination of a triazine derivative, an iodonium salt, and N-vinylcarbazole can initiate the cationic polymerization of epoxides. rsc.orgresearchgate.net

Another notable example is the use of benzothiazine dyes in conjunction with 2,4,6-tris(trichloromethyl)-1,3,5-triazine (B1294688) as a two-component photoinitiator system for the free radical polymerization of trimethylolpropane (B17298) triacrylate under visible light. researchgate.net The mechanism of photosensitization in this system is confirmed to be electron transfer. researchgate.net Furthermore, triazine-based unimolecular initiators have been developed to mediate controlled radical polymerization of various monomers, resulting in polymers with low dispersities and targeted molecular weights. escholarship.org

S-triazine derivatives are also integrated as comonomers to enhance the properties of polymer resins. Their incorporation into the polymer backbone can significantly improve thermal stability and other desirable characteristics. 2-hydroxyphenyl-s-triazine crosslinkers, for example, are used to create robust polymer networks. google.com

Design and Synthesis of Triazine-based Conjugated Porous Polymers (CPPs) and Covalent Organic Frameworks (COFs)

Triazine-based structures are fundamental in the design and synthesis of conjugated porous polymers (CPPs) and covalent organic frameworks (COFs). nih.govnih.govfrontiersin.org These materials are characterized by their high porosity, large surface area, and tunable electronic properties, making them suitable for a variety of applications. nih.govrsc.orgnih.gov The synthesis of these frameworks can be achieved through various methods, including one-step polycondensation and Pd-catalyzed Suzuki-Miyaura coupling reactions. nih.govnih.govfrontiersin.org The resulting polymers often exhibit excellent thermal stability. nih.gov

| Property | Value | Reference |

| BET Surface Area (CTF-BIBs) | 1636-2088 m²/g | nih.gov |

| BET Surface Area (SCAU-1 COF) | >512 m²/g | rsc.org |

| BET Surface Area (COF from CO2) | 945 m²/g | nih.gov |

| BET Surface Area (CMOP-1) | 431 m²/g | ossila.com |

| Pore Volume (SCAU-1 COF) | 0.2997 cm³/g | rsc.org |

The porous nature of triazine-based CPPs and COFs makes them excellent candidates for gas adsorption and separation. nih.govnih.gov Studies have shown that these materials exhibit significant uptake of gases like carbon dioxide and hydrogen. For example, bisbenzimidazole-functionalized covalent triazine frameworks (CTF-BIBs) have demonstrated high CO2 uptake. nih.gov Similarly, a microporous organic polymer derived from 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine, CMOP-1, showed a CO2 uptake of 1.85 mmol/g at 273 K and a hydrogen uptake of up to 2.94 mmol/g at 77 K. ossila.com These materials also show excellent selectivity for separating different gases, such as CO2/N2 and CO2/CH4, which is crucial for applications in carbon capture and natural gas purification. nih.gov

Development of Optoelectronic and Photoluminescent Materials

Triazine derivatives are increasingly used in the development of optoelectronic and photoluminescent materials. Their inherent electronic properties, which can be tuned through molecular design, make them suitable for applications such as organic light-emitting diodes (OLEDs) and photocatalysis. nih.govnih.govfrontiersin.orgnih.gov For instance, triazine-based conjugated microporous polymers have been synthesized for efficient visible-light-driven hydrogen evolution. nih.govfrontiersin.org The photocatalytic performance of these materials can be optimized by adjusting the linkage units within the polymer structure. nih.govfrontiersin.org

Furthermore, 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives have been investigated for their photoluminescent properties when dispersed in polymer films. mdpi.com Aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine cores have also been synthesized and shown to have applications in OLEDs and as photocatalysts. nih.gov

Role as Charring Agents and Synergists in Flame Retardancy of Polymeric Composites

In the field of flame retardancy, s-triazine derivatives play a crucial role as charring agents and synergists in polymeric composites. bohrium.commdpi.com When incorporated into polymers like polypropylene, these compounds, often in combination with ammonium (B1175870) polyphosphate (APP), form an intumescent flame-retardant system. bohrium.commdpi.comresearchgate.net During combustion, the triazine derivatives promote the formation of a stable, multicellular char layer on the polymer's surface. mdpi.com This char acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable gases, thereby enhancing the flame retardancy of the composite. mdpi.com The effectiveness of these systems is influenced by the substituent groups on the triazine ring. bohrium.com

The synergistic effect of triazine compounds with other flame retardants, such as inorganic fillers like metal hydroxides, has also been observed. univ-lorraine.fr This synergy can lead to a reduction in the total amount of flame retardant needed, which is beneficial for preserving the mechanical properties of the polymer. univ-lorraine.fr

Theoretical and Computational Investigations of 2,4,6 Trihydroxymethyl S Triazine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic structure and reactivity of triazine compounds. These methods model the electron density of a molecule to determine its ground-state properties, offering a balance between computational cost and accuracy.

Detailed research findings from DFT studies on related triazine systems reveal key electronic characteristics. For instance, calculations on molecules like 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N) have been performed using the PBE flavor of DFT to predict their stable conformations and crystal structures. rsc.orgresearchgate.netrsc.org Similarly, the B3LYP functional combined with various basis sets, such as 6-311G++(d,p) or 6-31G(d,p), is commonly used to explore the properties of triazine derivatives. frontiersin.orgnih.gov These studies typically analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—to predict sites susceptible to electrophilic or nucleophilic attack. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. nih.gov For 2,4,6-Trihydroxymethyl-s-triazine, DFT calculations can map the electrostatic potential to identify electron-rich and electron-deficient regions, with the nitrogen atoms of the triazine ring and the oxygen atoms of the hydroxymethyl groups acting as key reactive sites.

| Computational Method | Basis Set | Typical Application for Triazines | Reference |

|---|---|---|---|

| DFT (PBE functional) | Not Specified | Prediction of stable conformations and crystal structures for energetic materials like MTO and MTO3N. | rsc.org |

| DFT (B3LYP functional) | 6-311G++(d,p) | Calculation of electronic structure and potential energy surfaces for exploring nucleophilic substitution reactions on cyanuric chloride. | frontiersin.org |

| DFT (B3LYP functional) | 6-31G(d,p) | Optimization of molecular structures and investigation of electronic properties for 1,2,4-triazine (B1199460) derivatives for solar cells. | nih.gov |

| Dispersion-Corrected DFT (DFT-D) | GGA/PBE+G06 | Investigation of geometry, vibrational properties, and electronic structure under pressure for compounds like 2,4,6-triazide-1,3,5-triazine. | researchgate.net |

Molecular Dynamics Simulations for Predicting Material Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into material properties and intermolecular interactions that are not accessible from static quantum calculations. nih.gov By simulating the motions of atoms and molecules over time, MD can predict bulk properties such as density, viscosity, and thermal stability.

For complex triazine-based materials, MD simulations are crucial for understanding their behavior in condensed phases. For example, DFT-based MD (DFT-MD) has been used to determine the initial decomposition mechanisms of energetic materials like MTO, revealing how molecules interact under thermal stress. rsc.org Furthermore, the development of reactive force fields like ReaxFF, which can model chemical bond formation and breaking, makes large-scale MD simulations of reactive events practical. rsc.org These simulations can predict the sensitivity and performance of materials under various stimuli, such as shock or heat. rsc.org In the context of this compound, MD simulations could be used to model its interactions in solution, its packing in a crystalline state, and its behavior as part of a polymer matrix, predicting how hydrogen bonding from the hydroxymethyl groups influences its material properties.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction energy barriers, providing a detailed understanding of reaction pathways.

For s-triazine systems, computational studies have been vital in understanding their synthesis and decomposition. DFT-MD simulations on the thermal decomposition of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) showed that the initial step is an intermolecular hydrogen-transfer reaction with a low activation barrier, which is followed by the release of water and nitric oxide. rsc.org This level of detail helps explain the observed instability of certain compounds. rsc.org Similarly, theoretical modeling can rationalize the stepwise nucleophilic substitution of cyanuric chloride, the precursor for many triazine derivatives, explaining the preferential order of reactivity with different nucleophiles. frontiersin.org For this compound, computational modeling could be applied to optimize its synthesis from cyanuric chloride and formaldehyde (B43269) precursors, as well as to predict its thermal degradation pathways, which is critical for its application in resins and coatings.

| System | Computational Method | Key Finding | Reference |

|---|---|---|---|

| 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) | DFT-MD | The first step of decomposition is an intermolecular hydrogen transfer with a barrier of 3.0 kcal/mol. | rsc.org |

| MTO Decomposition | DFT-MD | Subsequent steps include H₂O and NO release with barriers of 46.5 and 35.5 kcal/mol, respectively. | rsc.org |

| Cyanuric Chloride + Nucleophiles | DFT (B3LYP) | Modeled the preferential order of substitution, finding alcohol > thiol > amine. | frontiersin.org |

Structure-Activity/Property Relationship (SAR/SPR) Modeling to Guide Rational Design

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models are computational approaches that correlate the chemical structure of a compound with its biological activity or physical properties. These models are essential for the rational design of new molecules with desired functions, minimizing trial-and-error in synthesis.

The s-triazine scaffold is a versatile platform for developing new functional molecules, and SAR studies have been extensively applied to its derivatives. rmit.edu.vnnih.gov Research has shown that the nature of the substituents at the 2, 4, and 6 positions of the triazine ring dramatically influences the compound's properties. For example, in the development of antimicrobial agents, the presence of specific electron-withdrawing or electron-donating groups can significantly enhance or diminish activity. rmit.edu.vn SAR studies on anticancer s-triazine derivatives have revealed that tri-substituted compounds often exhibit more potent activity than di-substituted ones, and the type of substituent, such as a morpholino group, can be critical for targeting specific cancer cell lines. researchgate.net While specific SAR models for this compound are not widely reported, the principles derived from related systems are directly applicable. The three hydroxymethyl groups are expected to confer high polarity and hydrogen-bonding capability, which would strongly influence its solubility, reactivity in polymerization, and potential biological interactions. SAR/SPR modeling could be used to predict how modifying these hydroxymethyl groups—for instance, by etherification or esterification—would alter its properties for applications ranging from cross-linking agents to pharmacologically active compounds.

| Triazine Derivative Class | Target Application | Key SAR Finding | Reference |

|---|---|---|---|

| General s-Triazines | Antimicrobial Agents | Both electron-donating and electron-withdrawing groups on the triazine ring play a key role in antimicrobial activity. | rmit.edu.vn |

| s-Triazine-benzoxazole hybrids | Anticancer Agents | Tri-substituted derivatives with a morpholino group showed potent and selective activity against specific ovarian and colon cancer cell lines. | researchgate.net |

| s-Triazine-tetrazole analogs | Antifungal Agents | Specific substitutions demonstrated excellent efficacy against C. albicans, significantly more potent than the reference drug fluconazole. | nih.gov |

| 1,2,4-Triazine derivatives | Antifungal Agents | Computational docking identified derivatives with high binding affinity to the enzyme Lanosterol 14-demethylase (CYP51). | nih.gov |

Emerging Research Directions and Future Perspectives

Development of Highly Selective Chemosensors

The unique structure of triazine derivatives, such as 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ), makes them suitable for the development of highly selective chemosensors. TPTZ has been utilized in the spectrophotometric determination of iron, showcasing its potential in creating sensors for specific analytes. sigmaaldrich.comfishersci.ca Research in this area focuses on designing and synthesizing novel triazine-based compounds that can selectively bind to and detect target molecules, which is crucial for applications in environmental monitoring and analytical chemistry. The development of covalent organic frameworks (COFs) using triazine-based ligands, like 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine, is also being explored for creating sensor materials. ossila.com

Advancements in Catalytic Applications

In the realm of catalysis, derivatives of s-triazine are showing significant promise, particularly in photocatalysis for carbon dioxide (CO2) reduction and other organic transformations.

Researchers are investigating tri-s-triazine-based carbon nitride materials for the selective photocatalytic reduction of CO2 to methane (B114726) (CH4). nih.govacs.orgresearchgate.net By creating nitrogen defects and optimizing the crystallinity of these materials, scientists aim to enhance the efficiency and selectivity of the photoreduction process. nih.govacs.org This work is pivotal in the quest for sustainable "solar fuels" by converting atmospheric CO2 into valuable chemical products. acs.org

Furthermore, 2,4,6-trichloro-1,3,5-triazine (TCT), a precursor to 2,4,6-trihydroxymethyl-s-triazine, has been identified as a versatile catalyst and promoter in various organic syntheses. researchgate.netdaneshyari.com It has been used to mediate reactions such as the formation of diazo ketones and the ring-opening of epoxides. researchgate.net The ease of modifying the triazine core allows for the creation of catalysts tailored for specific organic transformations. daneshyari.com The development of heterojunction photocatalysts, such as CdS/S-g-C3N4, which incorporate a tri-S-triazine ring structure, has also shown high efficiency in both CO2 reduction and photo-oxidative coupling of benzylamines. acs.org

Exploration of Bio-relevant Interactions and Mechanisms

At the molecular level, this compound and its derivatives are being investigated for their interactions with biological molecules and systems. This research is foundational and does not extend to clinical outcomes.

Studies on Enzyme Inhibition

Derivatives of 1,3,5-triazine (B166579) have been identified as inhibitors of various enzymes. For instance, certain triazine derivatives have shown inhibitory effects on bacterial DNA gyrase, a crucial enzyme for bacterial survival. nih.gov This inhibitory action is a key area of interest for developing new antimicrobial agents. Molecular docking studies are often employed to understand the binding interactions between the triazine derivatives and the active sites of enzymes like DNA gyrase. nih.gov Research has also pointed to the inhibition of other enzymes, such as dihydrofolate reductase (DHFR) and E. coli topoisomerase IV, by specific s-triazine derivatives. nih.gov

Research into Antimicrobial Mechanisms and Efficacy against Microbial Strains (in vitro studies)

A significant body of research is dedicated to the in vitro antimicrobial properties of s-triazine derivatives. These compounds have been synthesized and screened for their activity against a range of Gram-positive and Gram-negative bacteria. nih.govnih.govnih.gov Studies have demonstrated that certain 2,4,6-trisubstituted-s-triazine compounds exhibit considerable antibacterial efficacy, with some showing activity comparable to standard antibiotics like ciprofloxacin (B1669076) and streptomycin. nih.govnih.govresearchgate.net

The antimicrobial mechanism often involves the interaction of the triazine derivatives with bacterial cellular components. For example, some derivatives are designed to act as alkylating agents, targeting nucleophilic groups in proteins and nucleic acids. nih.gov The exploration of triazine-based peptide dendrimers is another novel approach, showing remarkable antimicrobial activity against Gram-negative bacteria like E. coli and P. aeruginosa. nih.gov The versatility of the s-triazine scaffold allows for the synthesis of a wide array of derivatives with varying substituents to enhance their antimicrobial potency and spectrum. nih.govresearchgate.netjournaljpri.com

Table of In Vitro Antimicrobial Activity of s-Triazine Derivatives

| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| para-fluorophenylpiperazine substituted s-triazine (4n) | S. epidermidis, K. pneumoniae, P. aeruginosa | 6.25 | nih.govnih.gov |

| para-fluorophenylpiperazine substituted s-triazine (4n) | E. coli | 3.125 | nih.govnih.gov |

| s-triazine derivative (4d) | B. subtilis | 3.125 | nih.govnih.gov |

| s-triazine derivative (4h) | S. aureus | 6.25 | nih.govnih.gov |

| s-triazine derivative (4g) | C. albicans | 3.125 | nih.govnih.gov |

| Various 2,4,6-trisubstituted s-triazines (compounds 13 and 15) | Various pathogenic bacteria and fungi | 6.25-25 | researchgate.net |

Investigation of Corrosion Inhibition Properties

The potential of triazine derivatives as corrosion inhibitors for metals is another active area of research. Triazine compounds, synthesized from formaldehyde (B43269) and ethanolamine, have been shown to inhibit the corrosion of mild steel in simulated oilfield-produced water. e3s-conferences.org The mechanism of inhibition is attributed to the adsorption of the triazine molecules onto the metal surface, forming a protective layer. e3s-conferences.org Studies have shown that this adsorption process often follows the Langmuir adsorption model. e3s-conferences.org The presence of heteroatoms like nitrogen in the triazine ring, with their lone pair electrons, makes these molecules effective at bonding with metal surfaces and preventing corrosive reactions. e3s-conferences.org Research in this field also utilizes computational methods like density functional theory to predict and understand the corrosion inhibition efficiency of different triazine derivatives. nih.gov

Q & A

Basic Research Questions

Q. How can the synthesis of 2,4,6-Trihydroxymethyl-s-triazine be optimized to improve yield and purity?

- Methodological Guidance :

- Step 1 : Use mild reaction conditions (e.g., room temperature, aqueous/organic solvent mixtures) to minimize side reactions. For example, nucleophilic substitution reactions with hydroxymethyl groups can be performed using alkyl halides or alcohols as precursors under basic catalysis (e.g., NaOH) .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediates and optimize reaction time.

- Step 3 : Purify the product using recrystallization (e.g., ethanol/water mixtures) or column chromatography with silica gel.

- Key Considerations : Avoid prolonged heating to prevent decomposition of the triazine core.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Guidance :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of hydroxymethyl (-CHOH) groups and triazine ring protons. Compare chemical shifts with structurally similar compounds (e.g., 2,4,6-Tris[bis(methoxymethyl)amino]-1,3,5-triazine) .

- FTIR : Identify O-H (3200–3600 cm) and C-N (1350–1500 cm) stretching vibrations.

- HPLC/MS : Use reverse-phase HPLC with a C18 column and electrospray ionization (ESI)-MS to assess purity and molecular weight .

Q. How can the stability of this compound be evaluated under varying storage conditions?

- Methodological Guidance :

- Accelerated Degradation Studies : Expose the compound to elevated temperatures (40–60°C), UV light, or humidity. Monitor degradation via HPLC and track the formation of byproducts like cyanuric acid (a common triazine decomposition product) .

- Storage Recommendations : Store in airtight containers with desiccants at 4°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Guidance :

- DFT Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model the triazine core and hydroxymethyl substituents. Include solvent effects (e.g., water) via the polarizable continuum model (PCM) .

- Output Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental UV-Vis spectra for validation.

Q. How can reaction mechanisms involving this compound be elucidated in nucleophilic substitution or oxidation reactions?

- Methodological Guidance :

- Kinetic Studies : Use stopped-flow spectroscopy or -NMR to track intermediate formation. For example, monitor the displacement of hydroxymethyl groups by thiols or amines under varying pH conditions .

- Isotopic Labeling : Introduce or labels in the hydroxymethyl groups to trace bond cleavage pathways during oxidation with HO or KMnO .

Q. What strategies are recommended for analyzing the environmental impact or biodegradation pathways of this compound?

- Methodological Guidance :

- LC-MS/MS Analysis : Quantify trace residues in water or soil using a triple quadrupole mass spectrometer. Optimize fragmentation patterns for hydroxymethyl derivatives .

- Microbial Degradation Assays : Incubate the compound with soil microbiota and identify metabolites (e.g., cyanuric acid, NH) via GC-MS or ion chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.